molecular formula C19H20ClN3O3S B2630668 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1171227-38-5

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2630668
CAS No.: 1171227-38-5
M. Wt: 405.9
InChI Key: BOLKWMSOAWMWGW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ^1^H NMR spectrum (500 MHz, DMSO-d~6~) exhibits characteristic signals:

δ (ppm) Multiplicity Assignment
8.12 s (1H) H-5 (benzo[d]thiazole)
7.48 d (1H, J=8.5) H-6 (benzo[d]thiazole)
6.79 s (1H) H-3 (furan)
3.92 s (3H) OCH~3~ (methoxy)
3.64 m (4H) Piperazine N-CH~2~

The ^13^C NMR spectrum confirms connectivity through signals at δ 167.4 (C=O), 159.8 (C-2 thiazole), and 152.1 (furan C-3). Long-range HMBC correlations between the piperazine NH (δ 3.12) and both the thiazole C-2 (δ 159.8) and methanone carbonyl (δ 167.4) verify the molecular architecture.

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Critical absorption bands in the IR spectrum (KBr pellet, cm^-1^):

Band Position Assignment
1685 ν(C=O) methanone stretch
1592 ν(C=N) thiazole ring
1247 ν~asym~(C-O-C) methoxy
1024 ν~sym~(C-O-C) methoxy

The absence of N-H stretching vibrations above 3200 cm^-1^ confirms complete N-methylation of the piperazine ring. Thiazole ring vibrations appear as medium-intensity bands at 690 and 740 cm^-1^, consistent with monosubstituted heterocycles.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]^+^ m/z 447.0924) confirms the molecular formula C~21~H~21~ClN~3~O~3~S. Major fragmentation pathways include:

  • Loss of CO (28 Da) from the methanone group → m/z 419
  • Cleavage of the piperazine-thiazole bond → m/z 274 (C~11~H~10~ClN~2~OS^+^)
  • Retro-Diels-Alder decomposition of the furan ring → m/z 185 (C~7~H~6~ClNO^+^)

The base peak at m/z 134 corresponds to the protonated 2,5-dimethylfuran-3-carboxylic acid fragment, indicating preferential cleavage at the methanone linkage.

Computational Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Dihedral angle between benzo[d]thiazole and piperazine planes: 87.3°
  • Methanone carbonyl group torsion relative to furan: 12.8°
  • HOMO (-6.12 eV) localized on the thiazole π-system
  • LUMO (-1.98 eV) distributed across the methanone and furan moieties

Natural Bond Orbital analysis shows significant hyperconjugation between the piperazine lone pairs and σ*(C-S) antibonding orbitals (E^(2)^ = 15.8 kcal/mol), stabilizing the observed conformation.

Tautomeric and Conformational Stability Analysis

Variable-temperature ^1^H NMR studies (233-333 K) in CDCl~3~ demonstrate:

  • No observable thione-thiol tautomerism (ΔG^‡^ > 25 kcal/mol)
  • Restricted piperazine ring inversion (Δδ 0.08 ppm for N-CH~2~ protons at 333 K)
  • Activation energy for methoxy rotation: 12.4 kcal/mol (Eyring plot slope)

Molecular dynamics simulations (300 K, 50 ns) reveal three predominant conformational states:

State Population (%) Key Feature
I 62 Piperazine chair conformation
II 28 Twist-boat piperazine
III 10 Furan orthogonal to thiazole

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-11-10-13(12(2)26-11)18(24)22-6-8-23(9-7-22)19-21-16-15(25-3)5-4-14(20)17(16)27-19/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKWMSOAWMWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : The benzothiazole core can be reduced to form a thioamide derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of thioamide derivatives.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has shown potential as a therapeutic agent in preclinical studies.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Features

The target compound shares modular similarities with analogs in the evidence, particularly in the use of aromatic heterocycles and piperazine linkers. Key differences include:

Compound Core Structure Substituents Linker Key Functional Groups
Target Benzo[d]thiazole 7-Cl, 4-OCH₃ Methanone Piperazine, dimethylfuran
7f Benzo[b]thiophene 4-NO₂ (piperazine) Propanone Nitrophenyl, propanone
8a Benzo[b]thiophene 4,7-OCH₃ Propanol Phenylpiperazine, hydroxyl
4/5 Thiazole Fluorophenyl, triazolyl Pyrazoline Fluorophenyl, triazole

Key Observations :

  • Core Aromatic Systems : The benzothiazole in the target (N,S-heterocycle) differs electronically from benzo[b]thiophene (S-only) in 7f/8a , impacting π-π stacking and solubility.
  • Substituents : The 7-Cl and 4-OCH₃ groups in the target may enhance lipophilicity compared to nitro (7f) or methoxy (8a) groups.

Implications for the Target :

  • The target’s synthesis likely involves coupling a pre-functionalized benzothiazole-piperazine intermediate with 2,5-dimethylfuran-3-carbonyl chloride.
  • Yields may align with 7f/8a (~65–70%) if purification via recrystallization (e.g., ethanol/hexane) is efficient.
  • Unlike 8a, reduction steps are unnecessary, simplifying the workflow.

Physicochemical Properties

Melting points and spectroscopic data from analogs suggest trends:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Features
7f 138–141 1680 (propanone) Aromatic H (δ 7.5–8.3), NO₂ (δ 8.2)
8a 148–149 N/A (alcohol) O–H (δ 2.5), methoxy (δ 3.8)
Target Predicted: 140–150 ~1680 (methanone) Methoxy (δ 3.8–3.9), furan H (δ 6.2–6.5)

Analysis :

  • The target’s methanone C=O stretch (~1680 cm⁻¹) would resemble 7f’s propanone peak .
  • ¹H-NMR signals for the 2,5-dimethylfuran moiety are expected as singlets (δ 6.2–6.5), distinct from 7f’s nitrophenyl protons.
  • The chloro substituent may deshield adjacent protons, shifting aromatic signals upfield compared to nitro groups.

Crystallography and Conformation

Compounds 4 and 5 crystallize in triclinic systems with planar and perpendicular fluorophenyl groups. For the target:

  • The benzothiazole and furan groups may enforce partial planarity, while the piperazine linker introduces torsional flexibility.
  • Crystallization from DMF (as in ) could yield suitable single crystals for X-ray diffraction, aiding structural validation.

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its complex structure, which includes a piperazine ring and a benzo[d]thiazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound is characterized by the following structural features:

Feature Description
Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9 g/mol
Key Functional Groups Piperazine, Benzothiazole, Dimethylfuran

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The presence of the benzo[d]thiazole and piperazine moieties is particularly relevant, as these groups are known to interact with inflammatory pathways. Studies have shown that certain derivatives demonstrate notable activity against inflammatory markers in vitro, suggesting potential therapeutic applications for conditions characterized by inflammation.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In studies involving molecular docking and antibacterial assays, derivatives showed promising results against various bacterial strains. One derivative specifically exhibited strong antibacterial activity, indicating potential as an antimicrobial agent. The mechanisms of action are believed to involve interference with bacterial protein synthesis and cell wall integrity.

3. Anticancer Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. In vitro studies demonstrated that it inhibits cell growth in several tumor types, including breast (MCF-7) and colorectal (CaCo-2) cancer cells. The concentration required to achieve 50% inhibition (GI50) varied among different cell lines, highlighting its selective efficacy .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several synthesized compounds similar to this compound across different cancer cell lines:

Cell Line GI50 (µM)
MCF-715.0
CaCo-220.5
THP-110.0

These results suggest that the compound may serve as a lead structure for further development in cancer therapeutics .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the piperazine ring.
  • Introduction of the benzo[d]thiazole moiety.
  • Coupling with dimethylfuran derivatives.

Each step requires optimization to maximize yield and purity, which is crucial for ensuring the biological activity of the final product .

Q & A

Basic Research Question

  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients (retention time ~12–15 min) .
  • Spectroscopy :
    • ¹H NMR : Key signals include δ 1.69–1.75 ppm (piperazine CH₂ groups) and δ 2.50–2.57 ppm (thiazole CH₂) .
    • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 510–520) .
  • Melting point analysis : Compare observed m.p. (e.g., 141–143°C) with literature values .

What in vitro models are suitable for evaluating cytotoxicity, and how should assays be designed?

Basic Research Question

  • Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) for selectivity profiling .
  • Assay protocols :
    • SRB assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .
    • DMSO controls : Limit solvent concentration to ≤0.5% to avoid false positives .
  • Reference compounds : Include CHS-828 (IC₅₀ ~10–50 nM) as a positive control .

How can contradictory cytotoxicity data across cell lines be systematically analyzed?

Advanced Research Question

  • Mechanistic profiling :
    • Measure apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) to differentiate modes of action .
    • Compare gene expression (RNA-seq) in resistant vs. sensitive cell lines (e.g., HA22T vs. NUGC) .
  • Dose-response normalization : Use Hill slopes to assess efficacy thresholds and variability in IC₅₀ values .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p<0.05) across replicates .

What strategies resolve low yields in piperazine-thiazole coupling reactions?

Advanced Research Question

  • Catalyst screening : Test alternatives to piperidine (e.g., DBU or TEA) to improve coupling efficiency .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and optimize reflux duration .
  • Byproduct analysis : Isolate side products via column chromatography and characterize using ¹³C NMR to identify competing pathways .

How can environmental degradation pathways be studied for this compound?

Advanced Research Question

  • Abiotic degradation :
    • Hydrolysis: Incubate in buffers (pH 3–9) at 25–50°C, monitor via LC-MS for breakdown products (e.g., chloro-phenolic derivatives) .
    • Photolysis: Expose to UV light (254 nm) and analyze photoproducts using high-resolution MS .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to quantify microbial metabolite formation .

What analytical methods detect trace impurities in bulk synthesis batches?

Advanced Research Question

  • HPLC-MS/MS : Use a triple quadrupole system with MRM mode to detect impurities at <0.1% levels (e.g., unreacted hydrazides) .
  • NMR spiking : Add reference standards (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) to identify overlapping peaks .
  • Elemental analysis : Verify halogen content (Cl, S) matches theoretical values to confirm stoichiometry .

How should stability studies be designed for long-term storage of this compound?

Advanced Research Question

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours) for 4 weeks, then quantify degradation via HPLC .
  • Storage recommendations : Use amber vials under nitrogen at –20°C; avoid aqueous buffers with pH >7 to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.